Lack of TRH-R1 Agonist Activity Distinguishes 3-Bromo Analog from Potentially Active 3-Halogen Derivatives
The 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one demonstrates no significant agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) with an IC50 value greater than 50,000 nM [1]. In contrast, the 3-fluoro analog exhibits potent inhibition of human recombinant MAO-B with an IC50 of 10 nM [2], and the 3-chloro analog shows inhibition of mouse dihydroorotate dehydrogenase (DHODH) with an IC50 of 22 nM [3]. This differential target engagement profile indicates that the 3-bromo substitution directs biological activity away from certain GPCR and enzyme targets, making it a suitable negative control or a scaffold for orthogonal target development where TRH-R1, MAO-B, or DHODH activity is undesirable.
| Evidence Dimension | Inhibitory activity (IC50) at distinct biological targets |
|---|---|
| Target Compound Data | IC50 > 50,000 nM (mouse TRH-R1) |
| Comparator Or Baseline | 3-Fluoro analog: IC50 = 10 nM (human MAO-B); 3-Chloro analog: IC50 = 22 nM (mouse DHODH); 3-Methyl analog: IC50 = 14,000 nM (human MAO-A) [4] |
| Quantified Difference | Target compound >5,000-fold less potent than 3-fluoro analog at MAO-B; >2,200-fold less potent than 3-chloro analog at DHODH; approximately 3.6-fold less potent than 3-methyl analog at MAO-A (though different targets). |
| Conditions | TRH-R1 assay: Displacement of [3H]-Me-His-TRH from mouse TRH-R1 expressed in HEK293 cells. MAO-B assay: Inhibition of 4-hydroxyquinoline formation using kynuramine as substrate. DHODH assay: Inhibitory concentration tested on enzyme dihydroorotate dehydrogenase in mouse. |
Why This Matters
The 3-bromo analog's lack of activity at TRH-R1, MAO-B, and DHODH, in contrast to the potent activities of the 3-fluoro and 3-chloro analogs, highlights its distinct target selectivity profile, guiding its use as a negative control or as a starting point for developing inhibitors with alternative mechanisms.
- [1] BindingDB. BDBM50158392 CHEMBL3781024. Affinity Data for 3-bromo-5,6,7,8-tetrahydro-2(1H)-Quinolinone. View Source
- [2] BindingDB. BDBM50585935 CHEMBL5090153. Affinity Data for 3-fluoro-5,6,7,8-tetrahydroquinolin-6-one. View Source
- [3] BindingDB. BDBM50407985 CHEMBL2111978. Affinity Data for 3-chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one. View Source
- [4] BindingDB. BDBM50612574 CHEMBL5270106. Affinity Data for (S)-5-Amino-3-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. View Source
